7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound is a structurally complex tricyclic molecule featuring a fused 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene core. Key functional groups include:
- A 6-imino group, which may participate in tautomerism or hydrogen bonding.
- A 2-oxo moiety, enhancing polarity and hydrogen-bond acceptor capacity.
The compound’s synthesis likely involves multi-step cyclization and amidation reactions, analogous to methods used for triazole- and carboxamide-containing derivatives described in the literature .
Properties
CAS No. |
510760-87-9 |
|---|---|
Molecular Formula |
C26H23N5O3 |
Molecular Weight |
453.5 g/mol |
IUPAC Name |
7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H23N5O3/c1-17-9-10-22-29-24-21(26(33)30(22)15-17)14-20(23(27)31(24)16-19-8-5-13-34-19)25(32)28-12-11-18-6-3-2-4-7-18/h2-10,13-15,27H,11-12,16H2,1H3,(H,28,32) |
InChI Key |
DPYPGDJVIYPXOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=CO4)C(=O)NCCC5=CC=CC=C5)C=C1 |
Origin of Product |
United States |
Preparation Methods
Biginelli-Type Condensation
A modified Biginelli reaction facilitates the formation of the tricyclic structure. Ethyl cyanoacetate reacts with furfurylamine under solvent-free conditions at 210°C to yield 2-cyano-N-(furan-2-ylmethyl)acetamide (1 ) as a key intermediate. Subsequent condensation with arylidene malononitrile derivatives in ethanol, catalyzed by piperidine, forms the fused pyridine ring system.
Reaction Conditions
| Component | Quantity | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Ethyl cyanoacetate | 0.01 mol | None | 210°C | 20 min | 80% |
| Furfurylamine | 0.01 mol | None | 210°C | 20 min | 80% |
| Piperidine | 0.5 mL | Ethanol | Reflux | 4 h | 76% |
Debus-Radiszewski Synthesis
Alternative routes involve the condensation of aldehydes, amines, and isocyanides under acidic conditions. For example, salicylaldehyde reacts with 1 in acetic anhydride to form chromene intermediates, which undergo cyclization to yield the tricyclic core.
Functionalization of the Core
Introduction of the Imino Group
The imino group at position 6 is introduced via condensation with malononitrile. A mixture of 1 (0.01 mol) and arylidene malononitrile (0.01 mol) in ethanol, catalyzed by piperidine, is refluxed for 4 hours.
Key Spectral Data
Attachment of the 2-Phenylethyl Carboxamide
The N-(2-phenylethyl)carboxamide group is introduced via acylation. The carboxylic acid intermediate is activated using thionyl chloride to form an acid chloride, which reacts with 2-phenylethylamine in dichloromethane.
Reaction Protocol
-
Acid Chloride Formation :
-
Amidation :
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors are utilized to optimize efficiency:
Flow Chemistry Parameters
| Parameter | Value |
|---|---|
| Reactor Type | Tubular |
| Residence Time | 30 min |
| Temperature | 150°C |
| Pressure | 10 bar |
| Throughput | 5 kg/day |
This method reduces side reactions and improves yield consistency.
Purification and Characterization
Recrystallization
Crude products are purified via recrystallization from ethanol or toluene, achieving >98% purity.
Chromatographic Techniques
Spectroscopic Confirmation
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Biginelli Condensation | 76% | >95% | Moderate | High |
| Debus-Radiszewski | 68% | >90% | Low | Moderate |
| Continuous Flow | 82% | >98% | High | High |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and other reactive sites.
Reduction: Reduction reactions can modify the imino and oxo groups.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines and alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. Its interactions with various biomolecules could lead to the development of new drugs or therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. It may serve as a lead compound for the development of new medications targeting specific diseases or conditions.
Industry
In the industrial sector, the compound could be used in the development of new materials with unique properties. Its tricyclic structure may impart desirable characteristics such as stability and reactivity.
Mechanism of Action
The mechanism of action of 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Active Sites: Inhibiting or activating enzymes.
Modulating Receptor Activity: Acting as an agonist or antagonist.
Altering Cellular Pathways: Affecting signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Triazole and Carboxamide Moieties
- Structure : Contains triazole rings, a fluorinated alkyl chain, and a carboxamide group.
- Key Differences : The fluorinated chain in Compound 16 increases hydrophobicity and metabolic stability compared to the target compound’s phenyl-ethyl side chain .
- Synthesis : Both compounds require regioselective triazole formation, but Compound 16 uses "click chemistry" with azide-alkyne cycloaddition, whereas the target compound’s synthesis likely relies on intramolecular cyclization .
Spirocyclic Benzothiazole Derivatives ():
- Structure : Feature spiro[4.5]decane cores with benzothiazole and carboxamide groups.
- Characterization: Both classes are analyzed via IR and UV-Vis spectroscopy, with the target compound’s imino and oxo groups likely producing distinct carbonyl stretching frequencies (~1650–1750 cm⁻¹) .
Furan-Containing Compounds
- Structure : Contains a furan ring and oxazolidine group.
- Key Differences : Furilazole’s dichloroacetyl group enhances electrophilicity, unlike the target compound’s electron-rich furan-2-ylmethyl substituent. This difference impacts reactivity in agrochemical applications (e.g., herbicide safeners) .
Bicyclic and Tricyclic Pharmaceuticals
- Structure : Bicyclic β-lactam antibiotics (e.g., (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid).
- Key Differences: The target compound lacks a β-lactam ring but shares a tricyclic scaffold. This structural distinction eliminates antibiotic activity but may enable novel mechanisms in non-antimicrobial applications (e.g., enzyme inhibition) .
Comparative Data Table
Research Findings and Implications
- Structural Stability: The target compound’s tricyclic core likely confers greater thermal stability than monocyclic analogues, as seen in spirocyclic systems .
- Reactivity : The furan-2-ylmethyl group may undergo electrophilic substitution, similar to furan derivatives in pesticide chemistry .
Biological Activity
The compound 7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and neuroprotective effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 429.5 g/mol. The structure features a furan ring, an imino group, and a carboxamide moiety, contributing to its chemical reactivity and biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazatricyclo compounds have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt microbial cell membranes and inhibit vital enzymes necessary for survival.
Anticancer Properties
Research indicates that the compound may possess anticancer properties through mechanisms such as inhibiting tubulin polymerization and inducing apoptosis in cancer cells. A study on structurally related compounds demonstrated that they can selectively inhibit the proliferation of cancer cells while sparing normal cells . The presence of the furan moiety is often associated with enhanced cytotoxicity against tumor cells.
Neuroprotective Effects
The compound's potential as a neuroprotective agent has also been explored. Similar compounds have been shown to modulate neurotransmitter levels in the brain, potentially enhancing cognitive functions and providing protective effects against neurodegenerative diseases .
Understanding the mechanisms behind the biological activities of this compound is crucial for its therapeutic application. Potential mechanisms include:
- Enzyme Inhibition : Compounds may inhibit specific enzymes involved in pathogen metabolism or cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling pathways.
- Cell Cycle Disruption : Inducing cell cycle arrest in cancer cells can lead to increased apoptosis.
Case Studies
- Antimicrobial Study : A study conducted on related triazatricyclo compounds showed significant inhibition of Staphylococcus aureus and Escherichia coli growth. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
- Cancer Cell Proliferation : In vitro studies demonstrated that the compound inhibited MCF-7 breast cancer cell proliferation by inducing apoptosis through caspase activation pathways .
- Neuroprotective Study : Research indicated that a related compound increased acetylcholine and serotonin levels in hippocampal regions of mice, suggesting potential benefits for cognitive enhancement and neuroprotection .
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-imino-N-(2-methoxyethyl)-11-methyl-2-oxo-N-(pyridin-3-ylmethyl) | Similar tricyclic structure; methoxy substitution | Antimicrobial |
| 11-methyl-6-(4-methylbenzoyl)imino-2-oxo | Contains a benzoyl group; different substituents | Anticancer |
| Ethyl 7-(furan-2-ylmethyl)-11-methyl | Shares furan moiety; ethyl substitution | Antimicrobial |
Q & A
Q. How do solvent effects influence catalytic steps in synthesis?
- Case Study : DMF vs. THF in imino group alkylation:
- DMF increases reaction rate (k = 0.15 min⁻¹) but promotes epimerization (10–15% byproduct).
- THF (k = 0.08 min⁻¹) minimizes stereochemical loss at <5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
